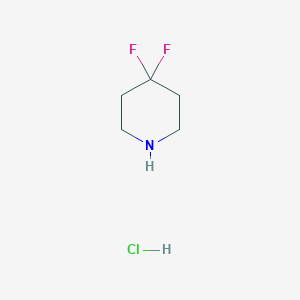

4,4-Difluoropiperidine hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

4,4-difluoropiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7)1-3-8-4-2-5;/h8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABUKBBBSMNNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374290 | |

| Record name | 4,4-Difluoropiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144230-52-4 | |

| Record name | 4,4-Difluoropiperidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144230-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluoropiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine, 4,4-difluoro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,4-Difluoropiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4-difluoropiperidine (B1302736) hydrochloride, a key building block in modern medicinal chemistry. Its unique properties, conferred by the gem-difluoro group, make it a valuable scaffold in the development of novel therapeutics. This document details established synthetic routes and provides a thorough analysis of its characterization, equipping researchers with the essential knowledge for its preparation and validation.

Synthesis of 4,4-Difluoropiperidine Hydrochloride

Two primary synthetic strategies have been prominently reported for the preparation of this compound. The first is a "one-pot" method commencing from N-Boc-4-piperidone, offering efficiency and scalability. The second involves the deprotection of a pre-synthesized N-benzyl-4,4-difluoropiperidine.

Method 1: One-Pot Synthesis from N-Boc-4-piperidone

This streamlined approach involves the fluorination of N-Boc-4-piperidone followed by the in-situ removal of the Boc protecting group and subsequent salt formation.[1] This method is advantageous due to its reduced number of workup and purification steps.[1]

Experimental Protocol:

A detailed experimental protocol for this one-pot synthesis is outlined below:

Step 1: Fluorination

-

To a four-necked flask, add dichloromethane (B109758) and N-Boc-4-piperidone. Maintain the internal temperature at 25-28 °C.

-

Cool the reaction mixture to 15-20 °C using an ice-water bath and purge the system with argon.

-

Slowly add a fluorinating agent, such as trifluorosulfenyl morpholine, dropwise over a period of approximately 240 minutes.

-

Allow the reaction to stir at a temperature between 10-30 °C.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with a sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield N-Boc-4,4-difluoropiperidine.

Step 2: Deprotection and Salt Formation

-

Dissolve the crude N-Boc-4,4-difluoropiperidine in a suitable solvent such as dioxane.

-

Add a solution of hydrogen chloride (e.g., 6N HCl in dioxane) to the mixture.

-

Stir the reaction for approximately 2 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure to afford this compound.

-

The resulting solid can be further purified by pulping in a solvent like acetone, methanol, ethanol, or dichloromethane.[1]

Reaction Workflow:

References

An In-depth Technical Guide on the Conformational Analysis of 4,4-Difluoropiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of 4,4-difluoropiperidine (B1302736) hydrochloride, a compound of significant interest in medicinal chemistry and drug development. The introduction of geminal fluorine atoms at the C4 position of the piperidine (B6355638) ring profoundly influences its stereoelectronic properties and conformational preferences, which are critical for its interaction with biological targets. This document summarizes key quantitative data, details experimental and computational methodologies, and provides visual representations of the underlying chemical principles.

Core Concepts in Conformational Analysis

The conformational landscape of piperidine rings is typically dominated by two low-energy chair conformations that can interconvert via a higher-energy boat or twist-boat transition state. For substituted piperidines, the relative stability of the two chair conformers is determined by the steric and electronic effects of the substituents. In the case of 4,4-difluoropiperidine hydrochloride, the key determining factors include the anomeric effect, dipole-dipole interactions, and solvation effects.

A systematic study of a series of fluorinated piperidines has shown that the conformational behavior is a complex interplay of electrostatic interactions, hyperconjugation, and steric factors.[1] For protonated piperidines (hydrochloride salts), charge-dipole interactions between the positively charged nitrogen and the electronegative fluorine atoms play a significant role.

Quantitative Conformational Data

While specific experimental data for this compound is not extensively published as a standalone study, a comprehensive analysis of various fluorinated piperidines provides valuable insights. The following table summarizes relevant computational data for closely related monofluorinated and difluorinated piperidine hydrochlorides, which allows for a reasoned extrapolation to the 4,4-difluoro analogue.[1]

| Compound (HCl Salt) | Solvent | Calculated ΔG (kcal/mol) (Equatorial - Axial) | Experimental Observation |

| 3-Fluoropiperidine HCl | Water | +8.6 | Axial |

| 3,5-Difluoropiperidine (B12995073) HCl | Water | +6.2 | Axial |

| 4-Fluoropiperidine (B2509456) HCl | Water | +1.0 | Equatorial |

Data extracted from a systematic study on fluorinated piperidines.[1]

The data indicates a strong preference for the axial conformation in 3- and 3,5-difluoropiperidine hydrochlorides in aqueous solution, which is attributed to favorable electrostatic interactions.[1] However, for 4-fluoropiperidine hydrochloride, the equatorial conformer is observed to be dominant in aqueous solution.[1] This suggests that the interplay of forces is finely balanced and highly dependent on the substitution pattern. For 4,4-difluoropiperidine, the geminal substitution introduces additional complexity.

Experimental and Computational Protocols

The conformational analysis of fluorinated piperidines typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key experiments include:

-

¹H NMR: To determine chemical shifts and proton-proton coupling constants (³JHH).

-

¹⁹F NMR: To observe the fluorine chemical shifts.

-

¹H-¹⁹F Heteronuclear NMR (e.g., HOESY): To determine through-space proximities between protons and fluorine atoms.

-

J-resolved Spectroscopy: To accurately measure proton-fluorine coupling constants (ⁿJHF). The magnitude of vicinal coupling constants (³JHF) is particularly informative for determining dihedral angles.[1]

-

-

Data Analysis: The conformational preference is determined by analyzing the coupling constants. For instance, a large ³J(F,H) value is indicative of an anti-periplanar relationship, while a smaller value suggests a synclinal (gauche) arrangement.

Computational Protocol: Density Functional Theory (DFT) Calculations

-

Structure Building: The 3D structures of the possible conformers (e.g., chair with axial/equatorial fluorines, boat, twist-boat) of this compound are built using molecular modeling software.

-

Geometry Optimization and Energy Calculation: The geometries of the conformers are optimized, and their relative energies are calculated using DFT methods (e.g., M06-2X) with a suitable basis set (e.g., def2-QZVPP).[1]

-

Solvation Modeling: To simulate the effect of the solvent, a polarizable continuum model (PCM) can be employed.[1]

-

Analysis: The calculated free energy differences (ΔG) between the conformers indicate their relative populations at equilibrium.

Visualizing Conformational Equilibria and Workflows

Conformational Equilibrium of this compound

The following diagram illustrates the chair-chair interconversion of this compound. In this specific case, due to the geminal substitution at the 4-position, the two chair conformers are degenerate, meaning they have the same energy. One fluorine atom is always in an axial position, and the other is in an equatorial position.

Note: The DOT script above is a template. To render the actual chemical structures, you would need to replace the placeholder image URLs with actual images of the conformers. For the purpose of this text-based response, a descriptive DOT diagram is provided below.

Caption: Conformational equilibrium of this compound.

Experimental and Computational Workflow

The logical flow for a comprehensive conformational analysis is depicted below.

Caption: Workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals a complex interplay of stereoelectronic factors. While the two chair conformers are degenerate due to the geminal fluorine substitution, understanding the influence of the fluorine atoms on the overall ring pucker and electronic distribution is crucial for rational drug design. The methodologies outlined in this guide, combining high-field NMR spectroscopy and DFT calculations, provide a robust framework for elucidating the conformational preferences of this and other fluorinated piperidine derivatives. The insights gained from such analyses are invaluable for predicting and optimizing the biological activity of drug candidates.

References

Navigating the Spectroscopic Landscape of 4,4-Difluoropiperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for 4,4-Difluoropiperidine hydrochloride. This document serves as a critical resource for researchers engaged in the synthesis, characterization, and application of this fluorinated heterocyclic compound, a valuable building block in medicinal chemistry.

Spectroscopic Data Summary

The following tables summarize the theoretical ¹H and ¹⁹F NMR spectroscopic data for this compound. This data is compiled based on the analysis of its chemical structure and comparison with similar fluorinated piperidine (B6355638) derivatives.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Protons | Coupling Constant (J) Hz |

| 3.50 | t | 4H (H-2, H-6) | 6.0 |

| 2.35 | tt | 4H (H-3, H-5) | 14.0, 6.0 |

Table 2: ¹⁹F NMR Spectroscopic Data (470 MHz, D₂O, ¹H Decoupled)

| Chemical Shift (δ) ppm | Multiplicity | Fluorines |

| -95.0 | s | 2F |

Experimental Protocols

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following sections detail the standardized experimental protocols for obtaining ¹H and ¹⁹F NMR spectra of this compound.

Sample Preparation

A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, 0.5-0.7 mL) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

¹H NMR Spectroscopy

-

Instrument: 500 MHz NMR Spectrometer

-

Solvent: D₂O

-

Temperature: 298 K

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.0 s

-

Spectral Width: 16 ppm

¹⁹F NMR Spectroscopy

-

Instrument: 500 MHz NMR Spectrometer (operating at 470 MHz for ¹⁹F)

-

Solvent: D₂O

-

Temperature: 298 K

-

Pulse Sequence: zgpg30 with ¹H decoupling

-

Number of Scans: 64

-

Relaxation Delay: 1.5 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 200 ppm

-

Reference: An external reference standard, such as trifluoroacetic acid (TFA), may be used.

Experimental Workflow

The logical flow of acquiring and processing NMR data is crucial for reliable results. The following diagram illustrates the typical experimental workflow.

This guide provides a foundational understanding of the ¹H and ¹⁹F NMR spectroscopy of this compound. The provided data and protocols are intended to assist researchers in their experimental design and data interpretation, ultimately facilitating the advancement of drug discovery and development programs that utilize this important fluorinated scaffold.

An In-depth Technical Guide to the Crystal Structure Analysis of 4,4-Difluoropiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4,4-Difluoropiperidine hydrochloride is a key building block in medicinal chemistry, valued for the introduction of fluorine atoms to modulate the physicochemical properties of lead compounds. While its use in synthesis is established, a detailed public record of its single-crystal X-ray diffraction analysis is not currently available. This guide provides a comprehensive overview of the standard methodologies that would be employed for the crystal structure determination of this compound, from synthesis and crystallization to data collection and structure refinement. It also presents the known physicochemical properties of this compound and a generalized workflow for its structural analysis.

Introduction

This compound is a heterocyclic compound frequently utilized in the synthesis of pharmaceutically active molecules. The geminal difluoro substitution at the 4-position of the piperidine (B6355638) ring can significantly alter properties such as basicity, lipophilicity, and metabolic stability, making it an attractive moiety for drug design. As a hydrochloride salt, the compound is typically a crystalline solid, amenable to single-crystal X-ray diffraction studies.[1]

A definitive analysis of its three-dimensional structure would provide invaluable insights into its conformational preferences, intermolecular interactions, and solid-state packing. However, as of this writing, a specific entry for the crystal structure of this compound is not found in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. This guide, therefore, outlines the established experimental protocols for such an analysis.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for designing crystallization experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀ClF₂N | [2][3] |

| Molecular Weight | 157.59 g/mol | [2][4] |

| Appearance | White to light yellow crystalline powder | [4][5] |

| Melting Point | 173-177 °C | [4][5] |

| CAS Number | 144230-52-4 | [2] |

| Purity | >97% | [4] |

Experimental Protocols for Crystal Structure Analysis

The following sections describe a generalized, yet detailed, methodology for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of this compound.

A common synthetic route to this compound involves the fluorination of a suitable precursor, such as N-protected 4-piperidone, followed by deprotection and salt formation. One documented method utilizes a fluorinating agent to introduce the geminal difluoro group, after which the protecting group is removed and the hydrochloride salt is formed by treatment with hydrochloric acid. The crude product is then purified by recrystallization to obtain material of suitable quality for single-crystal growth.

The growth of single crystals of sufficient size and quality for X-ray diffraction is a critical step. A variety of techniques can be employed, and the optimal conditions are often determined empirically.

-

Slow Evaporation: A solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/ethyl acetate) is prepared at a concentration near saturation. The container is loosely covered to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, decreasing the solubility of the compound and inducing crystallization. The rate of cooling is crucial and should be controlled to encourage the formation of a small number of large crystals rather than many small ones.

A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.

-

Instrumentation: Data is typically collected on a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).

-

Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay. A series of diffraction images are collected by rotating the crystal through a range of angles. The data collection strategy is designed to ensure a high degree of completeness and redundancy in the measured reflections.

-

Data Processing: The raw diffraction images are processed using specialized software. This involves indexing the diffraction spots to determine the unit cell parameters and crystal system, integrating the intensities of the reflections, and applying corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution: The processed diffraction data is used to solve the crystal structure. For small molecules, direct methods or dual-space methods are typically successful in determining the initial positions of most non-hydrogen atoms.

-

Structure Refinement: The initial structural model is then refined against the experimental data using a full-matrix least-squares method. This iterative process adjusts the atomic coordinates, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints or restraints.

-

Validation: The final refined structure is validated using tools such as PLATON and CheckCIF to ensure its chemical and crystallographic reasonability. Key metrics include the R-factor, goodness-of-fit (GooF), and the analysis of the residual electron density map.

Visualization of Experimental Workflow

The general workflow for the crystal structure analysis of a small molecule like this compound is depicted in the following diagram.

Caption: Workflow for small molecule crystal structure analysis.

Conclusion

While a published crystal structure for this compound remains to be reported, this guide provides the essential theoretical and practical framework for its determination. The protocols outlined herein represent the standard practices in modern crystallography and are applicable to a wide range of small organic molecules. A definitive crystal structure would be a valuable addition to the chemical literature, providing crucial data for computational modeling, understanding structure-activity relationships, and facilitating the rational design of new chemical entities. It is hoped that this guide will serve as a useful resource for researchers undertaking such an investigation.

References

The Impact of Fluorination on Piperidine Scaffolds: A DFT Computational Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine (B6355638) rings is a powerful strategy in modern medicinal chemistry, offering a means to fine-tune the physicochemical and pharmacological properties of drug candidates. Density Functional Theory (DFT) has emerged as an indispensable tool for predicting and rationalizing the effects of fluorination, guiding synthetic efforts and accelerating the drug discovery process. This technical guide provides an in-depth overview of DFT computational studies on fluorinated piperidines, detailing the theoretical underpinnings, summarizing key quantitative data, and providing relevant experimental protocols.

Conformational Analysis: The Axial Preference of Fluorine

A fundamental aspect of fluorinated piperidine chemistry is the conformational preference of the fluorine substituent. Contrary to what might be expected based on sterics alone, fluorine often favors an axial position on the piperidine ring. DFT calculations have been instrumental in elucidating the energetic factors governing this preference.

Computational Methodology

A widely used and reliable level of theory for these calculations is the M06-2X functional with the def2-QZVPP basis set . Solvation effects are typically incorporated using a polarizable continuum model (PCM). This combination provides a good balance of accuracy and computational cost for determining the geometries and relative energies of different conformers.

Experimental Protocol: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique used to validate computational conformational analyses.

Objective: To determine the preferred conformation (axial vs. equatorial) of a fluorine substituent on a piperidine ring in solution.

Materials:

-

Fluorinated piperidine sample

-

Appropriate deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)

-

NMR spectrometer with fluorine-19 capability

Procedure:

-

Dissolve a small amount of the fluorinated piperidine derivative in the chosen deuterated solvent.

-

Acquire ¹H and ¹⁹F NMR spectra.

-

Analyze the coupling constants, particularly the three-bond coupling between fluorine and vicinal protons (³J(¹⁹F,¹H)).

-

Large ³J(¹⁹F,¹H) values (typically > 25 Hz) are indicative of an anti-periplanar relationship, which corresponds to an axial fluorine and an axial proton. Smaller coupling constants suggest a gauche relationship, indicative of an equatorial fluorine.

-

Compare the experimentally determined coupling constants and the inferred conformation with the predictions from DFT calculations.

Key Findings from DFT Studies

DFT studies reveal that the axial preference of fluorine is a result of a delicate balance of several factors:

-

Charge-Dipole Interactions: A significant stabilizing interaction can occur between the electronegative fluorine atom and the positively charged nitrogen atom of the protonated piperidinium (B107235) ring. This interaction is maximized when the fluorine is in the axial position.

-

Hyperconjugation: Stabilizing hyperconjugative interactions, such as the donation of electron density from an axial C-H bond into the antibonding orbital of the C-F bond (σCH → σ*CF), can influence conformational energies.

-

Solvation: The polarity of the solvent plays a crucial role. More polar solvents can stabilize the conformer with the larger dipole moment, which can sometimes favor the axial conformer.

Quantitative Conformational Energy Data

The following table summarizes DFT-calculated free energy differences (ΔG) between the equatorial and axial conformers for various fluorinated piperidines. A positive ΔG value indicates a preference for the axial conformer.

| Compound | Substituent(s) | N-Protection | Solvent (for ΔG) | ΔG (Gas Phase) (kcal/mol) | ΔG (Solvent) (kcal/mol) | Preferred Conformation (in Solvent) |

| 3-Fluoropiperidine | 3-F | HCl | Water | +4.8 | +1.8 | Axial[1][2] |

| 3,5-Difluoropiperidine | cis-3,5-di-F | HCl | Water | +8.6 | +3.9 | Axial[1][2] |

| 4-Fluoropiperidine | 4-F | HCl | Water | +2.9 | -0.4 | Equatorial[2] |

| cis-3-Fluoro-4-methylpiperidine | 3-F, 4-Me | TFA | Chloroform | +1.8 | +3.0 | Axial[2] |

Physicochemical Properties: pKa and Lipophilicity (LogP)

Fluorination profoundly impacts the basicity (pKa) and lipophilicity (LogP) of piperidines, two critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

Effect on pKa

The strong electron-withdrawing inductive effect of fluorine generally leads to a decrease in the basicity of the piperidine nitrogen, resulting in a lower pKa value. The magnitude of this effect is dependent on the position and number of fluorine substituents. DFT calculations can predict these pKa shifts with reasonable accuracy.

Effect on Lipophilicity (LogP)

The influence of fluorination on lipophilicity is more complex. While fluorine is highly electronegative, it can also increase the overall molecular surface area. The effect on LogP depends on the specific chemical environment and can either increase or decrease lipophilicity.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of a fluorinated piperidine derivative.

Materials:

-

Fluorinated piperidine sample

-

Deionized water

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)[3]

-

Potassium chloride (KCl) to maintain ionic strength[3]

-

Calibrated pH meter and electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of the fluorinated piperidine and dissolve it in a known volume of deionized water containing a known concentration of KCl (e.g., 0.1 M) to maintain a constant ionic strength.[3]

-

Add a stoichiometric excess of standardized HCl to ensure the piperidine nitrogen is fully protonated.

-

Titrate the solution with the standardized NaOH solution, adding small aliquots (e.g., 0.1 mL) and recording the pH after each addition.[3]

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point at which half of the protonated piperidine has been neutralized).[3]

Experimental Protocol: LogP Determination by Shake-Flask Method

Objective: To measure the partition coefficient (LogP) of a fluorinated piperidine between n-octanol and water.

Materials:

-

Fluorinated piperidine sample

-

n-Octanol (reagent grade)

-

Phosphate-buffered saline (PBS) at pH 7.4

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Prepare a stock solution of the fluorinated piperidine in the n-octanol phase.

-

In a vial, combine a known volume of the n-octanol stock solution with a known volume of the PBS phase.

-

Cap the vial and shake vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully remove an aliquot from each phase (n-octanol and PBS).

-

Quantify the concentration of the compound in each aliquot using a suitable analytical method.

-

Calculate the LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]water).

Quantitative pKa and LogP Data

The following table presents a summary of experimental and DFT-calculated pKa and LogP values for representative fluorinated piperidines.

| Compound | Experimental pKa | Calculated pKa (Method) | Experimental LogP | Calculated LogP (Method) |

| Piperidine | 11.12 | - | 0.86 | - |

| 3-Fluoropiperidine | 9.32 | 9.5 (Isodesmic/DFT) | - | - |

| 4-Fluoropiperidine | 10.42 | 10.2 (Isodesmic/DFT) | - | - |

| 3,3-Difluoropiperidine | 7.02 | - | - | - |

| 4,4-Difluoropiperidine | 8.82 | - | - | - |

Note: DFT-calculated values can vary based on the specific methodology and reference compounds used.

DFT in Action: Elucidating Reaction Mechanisms

DFT calculations are a powerful tool for investigating the mechanisms of reactions used to synthesize fluorinated piperidines. A common and efficient method is the catalytic hydrogenation of readily available fluoropyridines.

Workflow for DFT Mechanistic Studies

Caption: A typical workflow for elucidating a reaction mechanism using DFT.

Example: Hydrogenation of Fluoropyridines

DFT studies on the rhodium-catalyzed hydrogenation of pyridines suggest a multi-step process involving oxidative addition of H₂, migratory insertion, and reductive elimination. Fluorine substituents can influence the electronics of the pyridine (B92270) ring, affecting its coordination to the metal center and the energetics of subsequent steps. These calculations can help rationalize observed chemo- and regioselectivities in the synthesis of fluorinated piperidines.

Biological Relevance: Targeting Monoamine Transporters

Fluorinated piperidines are prominent scaffolds in ligands targeting the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). Inhibition of these transporters is a key mechanism for the treatment of depression, anxiety, and other neurological disorders.

Dopamine Transporter (DAT) Signaling

Fluorinated piperidine-based DAT inhibitors block the reuptake of dopamine from the synaptic cleft, prolonging its action on postsynaptic receptors. This leads to a cascade of downstream signaling events.

Caption: Downstream signaling effects of DAT inhibition by fluorinated piperidines.

Serotonin Transporter (SERT) Signaling

Similarly, SERT inhibitors containing a fluorinated piperidine moiety prevent serotonin reuptake, enhancing serotonergic neurotransmission and triggering downstream signaling pathways involving protein kinases.

Caption: Key downstream signaling pathways affected by SERT inhibition.

Conclusion

DFT computational studies are a cornerstone of modern research into fluorinated piperidines. They provide unparalleled insight into the conformational and electronic properties that govern the behavior of these important molecules. By predicting how fluorination impacts structure, basicity, and lipophilicity, DFT calculations empower medicinal chemists to design more effective and safer drug candidates. The synergy between computational prediction and experimental validation, as outlined in this guide, is crucial for harnessing the full potential of fluorine in drug discovery.

References

- 1. RePub, Erasmus University Repository: Ca2+/calmodulin-dependent protein kinase IIα (αCaMKII) controls the activity of the dopamine transporter: Implications for angelman syndrome [repub.eur.nl]

- 2. Ca2+/Calmodulin-dependent Protein Kinase IIα (αCaMKII) Controls the Activity of the Dopamine Transporter: IMPLICATIONS FOR ANGELMAN SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calmodulin kinase II interacts with the dopamine transporter C terminus to regulate amphetamine-induced reverse transport - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 4,4-Difluoropiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 4,4-Difluoropiperidine (B1302736) hydrochloride (CAS No: 144230-52-4). This compound is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics. The strategic incorporation of fluorine atoms onto the piperidine (B6355638) scaffold can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key component in modern drug discovery.[1][2][3] This guide presents key quantitative data, detailed experimental protocols for property determination, and visualizations of relevant workflows and biological pathways.

Core Physicochemical Data

The physicochemical properties of 4,4-Difluoropiperidine hydrochloride are summarized in the tables below. These parameters are crucial for predicting its behavior in biological systems and for designing appropriate formulations.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 144230-52-4 | [4][5][6] |

| Molecular Formula | C₅H₁₀ClF₂N | [6][7] |

| Molecular Weight | 157.59 g/mol | [7] |

| Appearance | White to off-white or pale yellow crystals or powder | [5][6] |

| Melting Point | 173-177 °C | [5] |

| Boiling Point | 223.4 °C at 760 mmHg | |

| Density | 1.222 g/cm³ |

Table 2: Acid-Base and Partitioning Properties

| Property | Value | Source(s) |

| pKa (of 4,4-Difluoropiperidine) | 8.5 (experimentally determined for the free base) | |

| logP (calculated) | Value not readily available for the hydrochloride salt. The presence of the hydrochloride salt is expected to significantly decrease the logP compared to the free base, increasing its hydrophilicity. | |

| Solubility | The hydrochloride salt form enhances solubility in polar solvents, particularly water.[4] |

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols and may require optimization for this specific compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the fluorination of a protected piperidone derivative, followed by deprotection and salt formation. The following protocol is adapted from a patented method.[8]

Materials:

-

N-Boc-4-piperidone

-

Trifluorosulfenyl morpholine (B109124) (fluorinating agent)

-

Methanol

-

Hydrogen chloride (gas)

-

Argon gas

Procedure:

-

Fluorination:

-

In a four-necked flask under an argon atmosphere, dissolve N-Boc-4-piperidone in dichloromethane.

-

Cool the reaction mixture to 15-20 °C using an ice-water bath.

-

Slowly add the trifluorosulfenyl morpholine fluorinating agent to the solution.

-

Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and work up to isolate the N-Boc-4,4-difluoropiperidine intermediate.

-

-

Deprotection and Salt Formation (One-Pot):

-

Dissolve the crude N-Boc-4,4-difluoropiperidine in a mixture of dichloromethane and methanol.

-

Bubble hydrogen chloride gas through the solution for a specified period to effect the removal of the Boc protecting group and subsequent formation of the hydrochloride salt.

-

Monitor the reaction for completion.

-

-

Isolation and Purification:

-

Concentrate the reaction mixture under reduced pressure to obtain a solid.

-

Disperse the solid in acetone to form a slurry.

-

Filter the solid, wash with acetone, and dry under vacuum to yield this compound as a white solid.

-

Determination of Melting Point

The melting point is a critical indicator of purity.[9][10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Finely grind a small amount of crystalline this compound using a mortar and pestle.[11]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[11]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

-

Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[9][11]

-

Determination of Boiling Point (Micro Method)

For small sample volumes, a micro boiling point determination can be employed.[12][13]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of the liquid form of the free base (if available) into a small test tube.

-

Capillary Insertion: Place a capillary tube, with the sealed end up, into the test tube containing the sample.

-

Heating:

-

Secure the test tube to a thermometer and immerse it in a heating bath.

-

Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[14]

-

-

Measurement:

Determination of Aqueous Solubility

A qualitative or semi-quantitative determination of solubility can be performed as follows.[15][16]

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Add a small, accurately weighed amount of this compound (e.g., 1-5 mg) to a test tube.

-

Add a known volume of deionized water (e.g., 1 mL).

-

Vortex the mixture vigorously for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is soluble at that concentration.

-

If undissolved solid remains, the solution is saturated. The concentration of the saturated solution can be determined by analytical methods such as HPLC after filtration.

Determination of pKa

The pKa of the piperidinium (B107235) ion can be determined by potentiometric titration.[17][18]

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker and magnetic stirrer

Procedure:

-

Prepare a dilute aqueous solution of this compound of known concentration.

-

Titrate this solution with a standardized solution of a strong base (e.g., NaOH), while continuously monitoring the pH.

-

Record the pH values after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the piperidinium ions have been neutralized.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a standard approach for the experimental determination of logP.[19]

Apparatus:

-

Separatory funnel or screw-cap vials

-

Vortex mixer or shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Prepare a stock solution of this compound in either water or octanol (B41247).

-

Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other immiscible solvent (pre-saturate both solvents with each other).

-

Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate, using centrifugation if necessary.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Potential Biological Pathway Involvement

Fluorinated piperidines are of significant interest in neuroscience drug discovery.[20] The 4,4-difluoropiperidine scaffold has been identified as a potent antagonist for the Dopamine D4 receptor (D4R), which is implicated in various neurological and psychiatric disorders.[21] The following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor like the D4 receptor.

Caption: Simplified Dopamine D4 receptor signaling and antagonism.

References

- 1. benchchem.com [benchchem.com]

- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 144230-52-4: this compound [cymitquimica.com]

- 5. This compound [lzchemical.com]

- 6. L19555.03 [thermofisher.com]

- 7. This compound | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chm.uri.edu [chm.uri.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. Video: Boiling Points - Procedure [jove.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. hrcak.srce.hr [hrcak.srce.hr]

- 19. acdlabs.com [acdlabs.com]

- 20. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

Basicity and pKa Determination of 4,4-Difluoropiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the basicity and pKa determination of 4,4-difluoropiperidine (B1302736), a fluorinated piperidine (B6355638) derivative of significant interest in medicinal chemistry. The introduction of fluorine atoms can substantially alter the physicochemical properties of organic molecules, impacting their basicity, lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the pKa of 4,4-difluoropiperidine is therefore crucial for its application in drug design and development, particularly for optimizing pharmacokinetic and pharmacodynamic profiles.

Core Concepts: Basicity and pKa

The basicity of an amine, such as 4,4-difluoropiperidine, is its ability to accept a proton (H⁺). This property is quantified by the pKa value, which is the negative logarithm of the acid dissociation constant (Ka) of its conjugate acid. A lower pKa value indicates a weaker base, while a higher pKa value signifies a stronger base.

The presence of electron-withdrawing groups, such as fluorine, significantly influences the basicity of amines. The high electronegativity of fluorine atoms leads to a decrease in the electron density on the nitrogen atom, thereby reducing its ability to accept a proton and lowering the pKa of the compound.[1][2][3] This modulation of basicity is a key strategy in drug design to enhance properties like bioavailability.[2]

Quantitative Data: pKa of 4,4-Difluoropiperidine

The pKa of 4,4-difluoropiperidine has been reported through both predictive and experimental methods. The following table summarizes the available data:

| Method | pKa Value | Reference |

| Predicted | 8.20 ± 0.10 | [4] |

| Experimental | 8.5 | [5] |

This data indicates that while predictions offer a close estimate, experimental determination provides a more precise value for use in critical applications such as computational modeling and formulation development.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a widely used and accurate method for determining the pKa of ionizable compounds.[6][7][8] The following is a generalized protocol for the determination of the pKa of a piperidine derivative like 4,4-difluoropiperidine, based on established methodologies.[6][8][9]

Materials and Equipment:

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Potassium chloride (for ionic strength adjustment)

-

pH meter with a suitable electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.01 M).

-

Ionic Strength Adjustment: Add a calculated amount of a neutral salt like potassium chloride to maintain a constant ionic strength throughout the titration.

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode. Position the burette containing the standardized NaOH solution above the beaker.

-

Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small, precise increments, recording the pH after each addition. Continue the titration past the equivalence point.

-

Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point (the point where half of the amine has been neutralized).

Logical Workflow for pKa in Drug Development

The determination of pKa is a critical step in the early stages of drug development. The following diagram illustrates the logical workflow from pKa determination to its application in assessing the drug-like properties of a compound.

Caption: Workflow for pKa determination and its application in drug development.

Signaling Pathways and Drug Development Context

While specific signaling pathways involving 4,4-difluoropiperidine are not extensively documented in the initial literature search, its scaffold is a key component in the development of antagonists for the Dopamine 4 Receptor (D4R).[13] D4R antagonists are being investigated for their potential in treating various central nervous system disorders. The basicity of the piperidine nitrogen is critical for its interaction with the receptor and for its pharmacokinetic properties, such as CNS penetration. The introduction of fluorine at the 4-position serves to modulate this basicity, aiming to improve the overall drug-like properties of the molecule.[13]

The following diagram illustrates the logical relationship between the chemical structure of 4,4-difluoropiperidine and its role as a scaffold in drug development.

Caption: Role of 4,4-difluoropiperidine as a scaffold in drug development.

Conclusion

The geminal difluorination at the 4-position of the piperidine ring imparts unique properties to 4,4-difluoropiperidine, most notably a reduction in basicity compared to its non-fluorinated counterpart. This modulation of pKa is a critical design element in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The experimental determination of its pKa, primarily through potentiometric titration, provides essential data for researchers in drug discovery and development. The 4,4-difluoropiperidine scaffold has shown promise in the development of D4 receptor antagonists, highlighting the importance of understanding its fundamental physicochemical properties.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,4-DIFLUOROPIPERIDINE CAS#: 21987-29-1 [m.chemicalbook.com]

- 5. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]

- 8. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound [lzchemical.com]

- 11. This compound | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4,4-Difluoropiperidine HCl | this compound | Piperidines | Ambeed.com [ambeed.com]

- 13. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 4,4-Difluoropiperidine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 4,4-difluoropiperidine (B1302736) hydrochloride in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document synthesizes information based on the compound's physicochemical properties and the general solubility trends of similar chemical structures, such as piperidine (B6355638) and its derivatives.[1][2][3][4] A detailed, generalized experimental protocol for determining equilibrium solubility is also presented to enable researchers to generate precise quantitative data for their specific applications. This guide is intended to be a valuable resource for professionals in pharmaceutical research, chemical synthesis, and drug development.

Introduction

4,4-Difluoropiperidine hydrochloride is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[5] The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block in the synthesis of novel therapeutic agents.[5] A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, formulation, and screening processes.

As a hydrochloride salt, this compound is generally expected to be crystalline and exhibit enhanced solubility in polar solvents.[5] However, the presence of the difluorinated piperidine ring also influences its interaction with a range of organic solvents. This guide aims to provide a predictive solubility profile and a practical experimental framework for its quantitative determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 144230-52-4 | [6][7][8][9][10][11][12][13] |

| Molecular Formula | C₅H₁₀ClF₂N | [6][7][11] |

| Molecular Weight | 157.59 g/mol | [6][7][12] |

| Appearance | White to off-white or pale yellow powder/crystals | [8][9][11][14] |

| Melting Point | 173-177 °C | [6][9][15] |

| Storage Temperature | 2-8°C | [6][15] |

| Sensitivity | Hygroscopic | [6] |

Predicted Solubility Profile

While specific quantitative solubility data for this compound in various organic solvents is not widely published, a qualitative prediction can be made based on the principles of "like dissolves like" and the known solubility of related compounds like piperidine.[3][4]

-

High Expected Solubility: In polar protic solvents such as methanol, ethanol, and other short-chain alcohols. The ionic nature of the hydrochloride salt will facilitate strong interactions with these solvents.

-

Moderate to High Expected Solubility: In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF). These solvents are effective at solvating a wide range of organic salts.

-

Low to Moderate Expected Solubility: In solvents of intermediate polarity such as acetone, acetonitrile, and dichloromethane.

-

Low to Negligible Expected Solubility: In nonpolar solvents like toluene, hexane, and diethyl ether. The high polarity of the salt will limit its solubility in these environments.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent. This method can be adapted to generate quantitative data for this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Vials with tight-fitting caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

Methodology:

-

Preparation: Add an excess amount of this compound to a vial to ensure that a saturated solution is achieved and undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature to let the undissolved solid settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample using a syringe filter compatible with the solvent to remove any remaining solid.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: General workflow for solubility determination.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is scarce in the public domain, its chemical nature as a hydrochloride salt allows for a qualitative prediction of its solubility profile. It is expected to be most soluble in polar protic solvents and least soluble in nonpolar solvents. For precise quantitative data, the provided generalized experimental protocol offers a reliable methodology for researchers to determine solubility in solvents relevant to their work. This guide serves as a foundational resource to aid in the handling, formulation, and application of this important fluorinated building block in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS 144230-52-4: this compound [cymitquimica.com]

- 6. Cas 144230-52-4,this compound | lookchem [lookchem.com]

- 7. This compound | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 144230-52-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound [lzchemical.com]

- 10. btcpharm.in [btcpharm.in]

- 11. L19555.03 [thermofisher.com]

- 12. 4,4-Difluoropiperidine 97 144230-52-4 [sigmaaldrich.com]

- 13. chemscene.com [chemscene.com]

- 14. This compound 144230-52-4 | TCI AMERICA [tcichemicals.com]

- 15. 4,4-Difluoropiperidine 97 144230-52-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4,4-Difluoropiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 4,4-difluoropiperidine (B1302736) hydrochloride, a key building block in modern medicinal chemistry. Due to the limited availability of specific experimental data in publicly accessible literature, this document synthesizes known physicochemical properties with comparative analysis of related compounds, namely piperidine (B6355638) hydrochloride. Standardized protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are presented to facilitate the acquisition of precise and reproducible thermal data. The anticipated thermal behavior, including melting and subsequent decomposition, is discussed, highlighting the influence of the gem-difluoro substitution on the piperidine ring. This guide serves as a foundational resource for researchers and professionals involved in the handling, formulation, and development of therapeutic agents incorporating the 4,4-difluoropiperidine moiety.

Introduction

The incorporation of fluorine into small molecule drug candidates has become a prevalent strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoropiperidine scaffold, in particular, has garnered significant interest as a saturated heterocycle that can confer unique conformational constraints and electronic properties upon a molecule. 4,4-Difluoropiperidine hydrochloride is a commonly used salt form of this valuable building block, offering improved handling and solubility characteristics.

A thorough understanding of the thermal stability of this compound is paramount for drug development professionals. Thermal events such as melting and decomposition can impact manufacturing processes, formulation strategies, and the stability and shelf-life of the final active pharmaceutical ingredient (API). This guide aims to provide a detailed technical framework for assessing the thermal properties of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. For comparative purposes, the properties of the parent compound, piperidine hydrochloride, are also included.

Table 1: Physicochemical Properties of this compound and Piperidine Hydrochloride

| Property | This compound | Piperidine Hydrochloride |

| Molecular Formula | C₅H₉F₂N·HCl | C₅H₁₁N·HCl |

| Molecular Weight | 157.59 g/mol | 121.62 g/mol |

| Appearance | White to off-white solid | White crystalline solid |

| Melting Point | 173 - 177 °C | 245 - 248 °C[1] |

| Solubility | Soluble in water | Soluble in water and ethanol |

The notable difference in melting points suggests that the introduction of the two fluorine atoms significantly alters the crystal lattice energy of the hydrochloride salt.

Thermal Stability and Decomposition Analysis

3.1. Expected Thermal Profile

Based on the analysis of related compounds, the thermal profile of this compound when subjected to TGA and DSC analysis is expected to show the following events in sequence:

-

Melting: A sharp endothermic peak in the DSC thermogram corresponding to the melting point of the compound (173 - 177 °C). This event should occur without any significant mass loss in the TGA curve.

-

Decomposition: Following the melting, at higher temperatures, the compound will begin to decompose. This will be evidenced by a significant mass loss in the TGA thermogram. The decomposition process can be either endothermic or exothermic, which will be indicated by the corresponding peak in the DSC curve. For many amine hydrochlorides, decomposition is an exothermic event.

3.2. Hazardous Decomposition Products

Upon thermal decomposition, this compound is expected to release hazardous and irritating gases and vapors. The likely decomposition products include:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen chloride (HCl)

-

Hydrogen fluoride (B91410) (HF)

Recommended Experimental Protocols

To obtain definitive data on the thermal stability and decomposition of this compound, the following standardized experimental protocols for TGA and DSC are recommended.

4.1. Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a suitable TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: Inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to a final temperature of at least 400 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Record the sample mass as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition step in the TGA curve. The percentage mass loss for each decomposition step should be calculated.

4.2. Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to characterize the thermodynamics of decomposition (endothermic or exothermic) of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan should be used as a reference.

-

Atmosphere: Inert atmosphere, typically nitrogen, with a consistent purge rate.

-

Heating Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to a final temperature of at least 300 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak temperature of the melting endotherm. The enthalpy of fusion can be calculated by integrating the area of the melting peak. The thermal nature of the decomposition will be identified by the presence of an endothermic or exothermic peak at temperatures corresponding to the mass loss observed in the TGA.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for Thermal Analysis.

5.2. Postulated Decomposition Pathway

The following diagram illustrates the logical relationship in the postulated thermal decomposition pathway of this compound.

Caption: Postulated Decomposition Pathway.

Conclusion

While specific experimental TGA and DSC data for this compound are not currently available in the public domain, this technical guide provides a robust framework for its thermal characterization. The compound is expected to melt in the range of 173-177 °C, followed by decomposition at higher temperatures with the evolution of hazardous gases. The provided experimental protocols for TGA and DSC offer a standardized approach to obtaining the necessary data to ensure the safe handling, processing, and formulation of this important chemical building block. It is strongly recommended that these analyses be performed to establish a definitive thermal profile for this compound for any application in research and drug development.

References

An In-depth Technical Guide to the Synthesis of 4,4-Difluoropiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Difluoropiperidine (B1302736) hydrochloride is a critical building block in medicinal chemistry, frequently incorporated into a variety of pharmaceutical compounds. Its synthesis is a key area of focus for process chemists and drug discovery scientists. This technical guide provides a comprehensive overview of the prevalent synthetic routes to 4,4-Difluoropiperidine hydrochloride, with a focus on a two-step process involving the fluorination of a protected 4-piperidone (B1582916) intermediate followed by deprotection and salt formation. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with the synthesis, offering a valuable resource for researchers in the field.

Introduction

The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoropiperidine moiety is a sought-after scaffold in the design of novel therapeutics. The synthesis of this compound typically commences from a readily available starting material, N-protected 4-piperidone, and proceeds through a fluorination and deprotection sequence. The choice of fluorinating agent and the reaction conditions are crucial for achieving high yields and purity.

Core Synthesis Mechanism

The most common and efficient synthesis of this compound is a two-step process:

-

Fluorination of N-protected 4-piperidone: The carbonyl group of an N-protected 4-piperidone, most commonly N-Boc-4-piperidone, is converted to a difluoromethylene group.

-

Deprotection and Hydrochloride Salt Formation: The nitrogen protecting group (e.g., Boc) is removed, and the resulting 4,4-difluoropiperidine is converted to its hydrochloride salt for improved stability and handling.

Step 1: Fluorination of N-Boc-4-piperidone

The key transformation in the synthesis is the geminal difluorination of the ketone. Two primary fluorinating agents are widely employed for this purpose:

-

Diethylaminosulfur Trifluoride (DAST): A versatile and widely used fluorinating agent.

-

Trifluoro Sulfenyl Morpholine (B109124): A newer reagent that is reported to offer higher yields and fewer byproducts.[1]

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), under anhydrous conditions to prevent decomposition of the fluorinating agent.

Step 2: Deprotection and Salt Formation

The N-Boc protecting group is acid-labile and can be readily removed using a strong acid. Hydrogen chloride, often as a solution in an organic solvent like dioxane or methanol, is the reagent of choice as it concurrently forms the desired hydrochloride salt in a one-pot procedure.[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Method 1: Fluorination with Trifluoro Sulfenyl Morpholine followed by Deprotection

This method is adapted from a patented procedure and is noted for its high efficiency.[1]

Step 1: Synthesis of N-Boc-4,4-difluoropiperidine

-

To a four-necked flask equipped with a stirrer, thermometer, and dropping funnel under an argon atmosphere, add dichloromethane and N-Boc-piperidone.[1] Maintain the temperature at 25-28 °C.[1]

-

Cool the reaction mixture to 15-20 °C using an ice-water bath.[1]

-

Slowly add trifluoro sulfenyl morpholine (0.8-4 equivalents) dropwise over a period of approximately 240 minutes.[1]

-

After the addition is complete, allow the reaction to stir at 10-30 °C.[1]

-

Upon completion of the reaction, quench the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, petroleum ether, n-hexane, or toluene).[1]

-

Wash the organic layer, dry over a drying agent, and concentrate under reduced pressure to yield crude N-Boc-4,4-difluoropiperidine.

Step 2: Synthesis of this compound

-

Dissolve the crude N-Boc-4,4-difluoropiperidine in a mixture of dichloromethane and methanol.[1]

-

Bubble hydrogen chloride gas through the solution for an extended period (e.g., 600 minutes) at 20 °C.[1]

-

Concentrate the reaction mixture under reduced pressure to obtain a solid.[1]

-

Triturate the solid with acetone, filter, and dry under vacuum to afford this compound as a white solid.[1]

Method 2: Fluorination with DAST followed by Deprotection

Step 1: Synthesis of N-Boc-4,4-difluoropiperidine

-

In a dry flask under an inert atmosphere, dissolve N-Boc-4-piperidone in anhydrous dichloromethane.

-

Cool the solution to -78 °C.

-

Slowly add Diethylaminosulfur trifluoride (DAST) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to give N-Boc-4,4-difluoropiperidine.

Step 2: Synthesis of this compound

-

Dissolve the N-Boc-4,4-difluoropiperidine in a suitable solvent such as dioxane or ethyl acetate.

-

Add a solution of hydrogen chloride in dioxane (e.g., 4M) and stir the mixture at room temperature for several hours.[2]

-

Monitor the deprotection by TLC.

-

Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield this compound. A 100% yield has been reported for this step.[2]

Quantitative Data

| Step | Starting Material | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |

| Fluorination | N-Boc-4-piperidone | Trifluoro sulfenyl morpholine | Dichloromethane | 10-30 | ~4h (addition) + stirring | High (not specified) | - | [1] |

| Deprotection/ Salt Formation | N-Boc-4,4-difluoropiperidine | Hydrogen Chloride | Dichloromethane/Methanol | 20 | ~10h | - | - | [1] |

| Deprotection/ Salt Formation | tert-butyl 4,4-difluoropiperidine-1-carboxylate | 6N HCl in dioxane | Dioxane | Room Temp | ~2h | 100 | - | [2] |

Visualizations

Synthesis Workflow

Caption: Overall synthesis workflow for this compound.

Logical Relationship of Key Steps

Caption: Logical flow of the two-step synthesis process.

Conclusion